1,1'-Azopyrene
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Overview
Description
1,1’-Azopyrene is a polycyclic aromatic compound characterized by the presence of an azo group (-N=N-) linking two pyrene units. Pyrene itself is a well-known polycyclic aromatic hydrocarbon with notable electronic and photophysical properties. The unique structure of 1,1’-Azopyrene makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
1,1’-Azopyrene can be synthesized through the photolysis of 1-azidopyrene. In this process, 1-azidopyrene is exposed to light, resulting in the formation of 1-nitrenopyrene, which subsequently converts to 1,1’-Azopyrene in an oxygen-free benzene solution The reaction conditions typically involve degassed solvents to prevent unwanted side reactions
Chemical Reactions Analysis
1,1’-Azopyrene undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, 1,1’-Azopyrene can be converted to 1-nitropyrene.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings of 1,1’-Azopyrene can undergo electrophilic substitution reactions, typical of polycyclic aromatic hydrocarbons.
Common reagents and conditions used in these reactions include degassed solvents, light sources for photolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include 1-nitropyrene and various substituted pyrene derivatives .
Scientific Research Applications
1,1’-Azopyrene has several applications in scientific research:
Chemistry: It is used as a photolabile probe in studies involving photoaffinity labeling and protein purification.
Biology: The compound’s ability to form reactive intermediates makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism by which 1,1’-Azopyrene exerts its effects involves the formation of reactive intermediates, such as 1-nitrenopyrene, during photolysis. These intermediates can interact with various molecular targets, leading to the formation of different products depending on the reaction conditions. The pathways involved include the stabilization of triplet states and subsequent reactions with oxygen or other reagents .
Comparison with Similar Compounds
Similar compounds to 1,1’-Azopyrene include:
1-Azidopyrene: The precursor to 1,1’-Azopyrene, which undergoes photolysis to form the azo compound.
1-Nitropyrene: A product of the oxidation of 1,1’-Azopyrene.
1-Aminopyrene: Formed during the photolysis of 1-azidopyrene in certain solvents.
What sets 1,1’-Azopyrene apart is its unique azo linkage, which imparts distinct photophysical properties and reactivity compared to its analogs.
Properties
CAS No. |
58447-76-0 |
---|---|
Molecular Formula |
C32H18N2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
di(pyren-1-yl)diazene |
InChI |
InChI=1S/C32H18N2/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-34-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18H |
InChI Key |
WWMVHQYWYMHBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
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